molecular formula C4H4Br3NS B13667621 2-Bromo-5-(bromomethyl)thiazole hydrobromide

2-Bromo-5-(bromomethyl)thiazole hydrobromide

Cat. No.: B13667621
M. Wt: 337.86 g/mol
InChI Key: JFQITNCUGPWZGP-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)thiazole hydrobromide is a heterocyclic compound containing bromine, sulfur, and nitrogen atoms. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)thiazole hydrobromide typically involves the bromination of 5-methylthiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the thiazole ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)thiazole hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole amines, while oxidation reactions can produce thiazole sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-5-(bromomethyl)thiazole hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)thiazole hydrobromide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylthiazole
  • 5-Bromothiazole
  • 2-Bromothiazole

Uniqueness

2-Bromo-5-(bromomethyl)thiazole hydrobromide is unique due to the presence of two bromine atoms at specific positions on the thiazole ring. This structural feature allows for selective reactions and the formation of a wide variety of derivatives. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for the development of novel bioactive molecules .

Properties

Molecular Formula

C4H4Br3NS

Molecular Weight

337.86 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)-1,3-thiazole;hydrobromide

InChI

InChI=1S/C4H3Br2NS.BrH/c5-1-3-2-7-4(6)8-3;/h2H,1H2;1H

InChI Key

JFQITNCUGPWZGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)CBr.Br

Origin of Product

United States

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